2,4-Dimethyloctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyloctan-2-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of an octane chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyloctan-2-OL can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyloctan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyloctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyloctan-2-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,4-dimethyloctane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,4-Dimethyloctan-2-one.
Reduction: 2,4-Dimethyloctane.
Substitution: Various alkyl halides depending on the substituent introduced.
Scientific Research Applications
2,4-Dimethyloctan-2-OL is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a solvent in various biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of fragrances, flavors, and as a solvent in industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dimethyloctan-2-OL involves its interaction with specific molecular targets. In biological systems, it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dimethyloctan-2-OL can be compared with other similar compounds such as:
2,4-Dimethyl-4-octanol: Similar in structure but differs in the position of the hydroxyl group.
2,2-Dimethyloctan-1-ol: Another isomer with different methyl group positions.
3,7-Dimethyloctan-1-ol: A branched-chain alcohol with different methyl group placements .
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Properties
CAS No. |
18675-20-2 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,4-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(2)8-10(3,4)11/h9,11H,5-8H2,1-4H3 |
InChI Key |
WHJCLXRXPLJSSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.